2,2-Dichlorooctadecanal
Overview
Description
2,2-Dichlorooctadecanal is a chemical compound with the molecular formula C18H34Cl2O It is a chlorinated aldehyde derived from octadecanal, where two chlorine atoms are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorooctadecanal typically involves the chlorination of octadecanal. One common method is the reaction of octadecanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous introduction of octadecanal and chlorine gas into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorooctadecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2,2-Dichlorooctadecanoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2,2-Dichlorooctadecanol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dichlorooctadecanoic acid.
Reduction: 2,2-Dichlorooctadecanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
2,2-Dichlorooctadecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving lipid metabolism and the effects of chlorinated compounds on biological systems.
Medicine: Research is being conducted on its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2,2-Dichlorooctadecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated structure may also influence its reactivity and interaction with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octadecanal: The parent compound without chlorine substitution.
2-Chlorooctadecanal: A similar compound with only one chlorine atom substituted at the second carbon position.
2,2-Dichlorooctadecanoic acid: The oxidized form of 2,2-Dichlorooctadecanal.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the second carbon position, which significantly alters its chemical properties compared to its non-chlorinated or mono-chlorinated counterparts. This unique structure makes it a valuable compound for specific chemical reactions and applications.
Properties
IUPAC Name |
2,2-dichlorooctadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19,20)17-21/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQLKJPOZCMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369171 | |
Record name | 2,2-dichlorooctadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119450-47-4 | |
Record name | 2,2-dichlorooctadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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